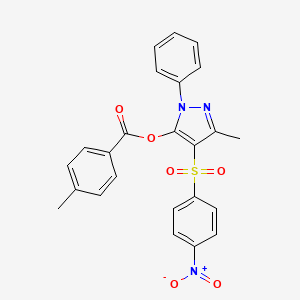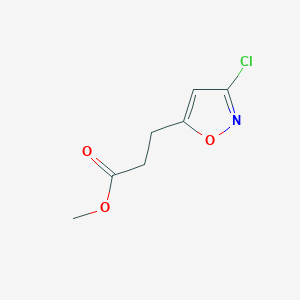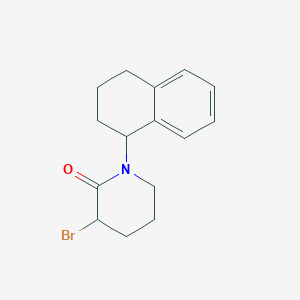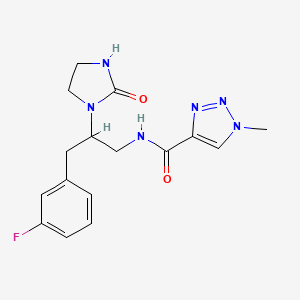
N-(isoxazol-4-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(isoxazol-4-yl)-5-methylisoxazole-3-carboxamide” is a derivative of isoxazole, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications
Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation
5-Methylisoxazole-3-carboxamide (MICA) has been utilized in directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives. This process enables the selective and efficient arylation and alkylation of various α-aminobutanoic acid derivatives, leading to the synthesis of γ-substituted non-natural amino acids. The MICA directing group facilitates these reactions and can be conveniently removed and recovered under mild conditions, demonstrating its utility in organic synthesis and the potential for developing novel compounds (Pasunooti et al., 2015).
Synthesis of Arylated Furans and Thiophenes
N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide has been employed as a ligand in the development of bimetallic boron-containing heterogeneous catalysts. These catalysts demonstrate high activity in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This application showcases the role of isoxazole derivatives in promoting eco-friendly catalytic reactions, highlighting their importance in the field of green chemistry (Bumagin et al., 2019).
Exploration of Anticonvulsant Activity
The x-ray crystal structure of specific isoxazole-amino derivatives has been determined and correlated with their anticonvulsant activity in animal models. This research provides insights into the structural requirements for anticonvulsant efficacy, advancing our understanding of the molecular basis of these activities and aiding in the design of new therapeutic agents (Jackson et al., 2012).
Development of Isoxazole-Azirine-Isoxazole/Oxazole Isomerization
The first synthesis of isoxazole-4-carboxylic acid derivatives via domino isoxazole-isoxazole isomerization has been reported. This innovative approach employs Fe(II)-catalyzed isomerization, leading to the formation of valuable isoxazole-4-carboxylic esters and amides. This method opens new pathways for the synthesis of complex molecules, demonstrating the versatile applications of isoxazole derivatives in organic chemistry (Serebryannikova et al., 2019).
Bioactivation Pathway Elucidation
Research on the biotransformation of isoxazole rings has identified novel bioactivation pathways in human liver microsomes. This study contributes to our understanding of the metabolism of isoxazole-containing compounds, which is crucial for the development of safe and effective pharmaceuticals (Yu et al., 2011).
Future Directions
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . This suggests that the study of isoxazole derivatives, including “N-(isoxazol-4-yl)-5-methylisoxazole-3-carboxamide”, will continue to be a significant area of research in the future.
properties
IUPAC Name |
5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-5-2-7(11-14-5)8(12)10-6-3-9-13-4-6/h2-4H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFPVMMSVZNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-4-yl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2904244.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2904247.png)

![N-[[4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2904251.png)
![Boronic acid, B-[2-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B2904253.png)
![2-(4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)ethanenitrile](/img/structure/B2904257.png)


![2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2904262.png)

![2-Cyclopropyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2904264.png)